3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of substituted anilines and oxadiazoles. The compound features a fluorine atom attached to the aromatic ring and an oxadiazole moiety, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can be traced back to various methodologies that focus on the formation of oxadiazole derivatives. The oxadiazole ring has been extensively studied for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can be classified as:
The synthesis of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:
For instance, one common method involves starting with an appropriate hydrazide and reacting it with a carbon disulfide in dimethylformamide to form the oxadiazole structure. Subsequent steps may involve introducing the fluorine substituent using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure selectivity and yield.
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline can participate in various chemical reactions:
For example, acylation can be performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield N-acetyl derivatives.
The mechanism of action for compounds like 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline often involves interaction with biological targets such as enzymes or receptors. The oxadiazole moiety is known to enhance lipophilicity and bioavailability.
Studies have shown that derivatives of oxadiazoles exhibit significant activity against various cancer cell lines and may function through mechanisms such as inhibition of specific protein kinases or modulation of apoptotic pathways .
Key chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized for characterization .
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has potential applications in several fields:
The 1,3,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile chemical reactivity, metabolic stability, and capacity for diverse intermolecular interactions. Compounds featuring this five-membered ring (containing one oxygen and two nitrogen atoms) exhibit broad-spectrum biological activities, evidenced by their presence in FDA-approved drugs like the antiretroviral agent Raltegravir and the anticancer drug Zibotentan [3] [8]. Within this structural landscape, 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline emerges as a strategically designed hybrid molecule. It integrates two critical pharmacophoric elements: a fluorinated aniline moiety and a 1,3,4-oxadiazole ring. This molecular architecture positions it as a promising candidate for targeted therapeutic development, particularly in oncology and antimicrobial applications, by leveraging synergistic electronic and steric effects [2] [8].
The 1,3,4-oxadiazole ring confers exceptional physicochemical properties critical for drug-likeness:
Table 1: Comparative Properties of Oxadiazole Isomers
Isomer | Aromatic Character | Thermal Stability | Common Therapeutic Applications |
---|---|---|---|
1,2,4-Oxadiazole | Moderate | Moderate | Antiviral (Pleconaril), Anxiolytic (Fasiplon) |
1,3,4-Oxadiazole | High | High | Anticancer (Zibotentan), Antimicrobials |
1,2,5-Oxadiazole | Low | Low | Energetic materials, Limited bioactivity |
1,2,3-Oxadiazole | Unstable | Very Low | Rarely used due to decomposition |
In angiotensin II receptor antagonists, 1,3,4-oxadiazole spacers optimally orient distal pharmacophores by maintaining dihedral angles of 11.8°–21.5° between rings, crucial for target engagement [4]. For 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline, the oxadiazole’s electron-withdrawing nature polarizes the aniline group, reducing its pKₐ and enhancing hydrogen-bond acceptor capacity—key for interacting with enzymatic subsites [2] [5].
1,3,4-Oxadiazoles serve as non-classical bioisosteres for labile carbonyl functionalities:
Table 2: Bioisosteric Equivalence Metrics
Property | Amide Group | Ester Group | 1,3,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|---|
Hydrolytic Stability | Low | Low | High | Enhanced metabolic resistance |
log P (Avg.) | -0.3–0.5 | 1.0–1.8 | 1.5–2.5 | Improved membrane permeability |
H-Bond Acceptors | 1–2 | 1–2 | 2–3 | Stronger target binding |
H-Bond Donors | 1 | 0 | 0 | Reduced solubility but improved permeability |
Molecular Volume (ų) | 35–40 | 40–45 | 45–50 | Minimal steric disruption |
In 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline, the oxadiazole replaces a hypothetical amide linker between the fluorophenyl and aniline groups. This substitution increases rigidity, prevents enzymatic cleavage, and amplifies electron delocalization, thereby modulating the aniline’s nucleophilicity and the fluorine’s inductive effects [2] [3].
The spatial relationship between the fluorine atom and aniline group critically determines biological activity:
Table 3: Substituent Effects on Biological Activity in Analogous Compounds
Compound Structure | Anticancer Activity (A549 IC₅₀, μM) | Antimicrobial Activity (Zone of Inhibition, mm) | Key Interactions |
---|---|---|---|
3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | 7.48 | 12–14 (S. aureus) | Moderate MMP-9 inhibition (∼40%) |
3-Fluoro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | <0.14 | 18–20 (E. coli) | Strong caspase-3 activation; G0/G1 arrest (89.7%) |
4-(1,3,4-Oxadiazol-2-yl)aniline (no fluorine) | >50 | 8–10 (S. aureus) | Weak target engagement; no apoptosis induction |
3-Fluoro-4-(1,2,4-oxadiazol-3-yl)aniline | 12.5 | 14–16 (E. coli) | Moderate MMP-9 inhibition (∼65%) |
SAR studies reveal that electron-withdrawing groups at oxadiazole 5-position (e.g., phenyl in compound 4h) boost anticancer effects by enhancing π-stacking with tyrosine residues in kinase targets. Conversely, alkyl groups diminish activity. For antimicrobial action, basic amines (e.g., morpholine) appended to the oxadiazole improve Gram-negative penetration [5] [6]. In retinal progenitor cell proliferation assays, analogs of this scaffold achieved up to 130% cell growth stimulation, attributed to the fluorine-aniline-oxadiazole synergy enhancing kinase inhibition [2].
Table 4: Key Identifiers for 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline
Property | Identifier/Specification |
---|---|
CAS Registry Number | 1249768-66-8 |
MDL Number | MFCD16084693 |
Molecular Formula | C₈H₆FN₃O |
Molecular Weight | 179.15 g/mol |
IUPAC Name | 3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline |
SMILES | C1=CC(=C(C=C1N)F)C2=NN=CO2 |
InChI Key | SARQNTOPRMEPMW-UHFFFAOYSA-N |
The strategic integration of fluorine, aniline, and 1,3,4-oxadiazole in this compact scaffold exemplifies rational pharmacophore design. Ongoing research focuses on diversifying the oxadiazole 5-position and optimizing aniline substituents to target kinases, matrix metalloproteinases, and epigenetic regulators, positioning this chemotype as a versatile candidate for next-generation therapeutics [2] [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1